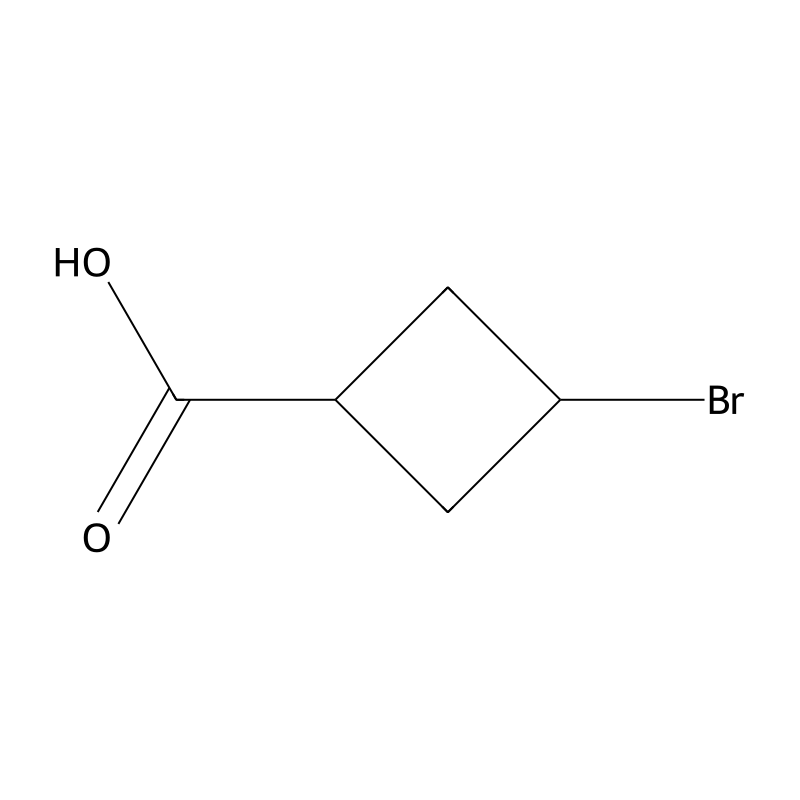

3-Bromocyclobutane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bicyclobutanes in Chemical Science

Field: Organic Chemistry

Application: Bicyclobutanes (BCBs), which can be synthesized from compounds like 3-Bromocyclobutane-1-carboxylic acid, have been studied extensively due to their high strain energy.

Results: BCBs have been used in “strain-release” transformations, making them powerful synthetic workhorses.

Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers

Field: Organic Synthesis, Nanotechnology, and Polymers

Application: Carboxylic acids, like 3-Bromocyclobutane-1-carboxylic acid, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers.

Method: Carboxylic acids can be obtained by different routes, some are produced from by fermentation.

Results: In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures.

3-Bromocyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a bromine atom attached to the cyclobutane ring and a carboxylic acid functional group. Its molecular formula is CHBrO, and it has a molecular weight of approximately 179.01 g/mol. The compound is classified under the category of carboxylic acids, specifically as an unsaturated carboxylic acid due to the presence of a cyclobutane structure, which contributes to its unique reactivity and properties .

The compound's structural formula can be represented with the InChI code: InChI=1S/CHBrO/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H,(H,7,8) . The presence of the bromine atom introduces distinctive reactivity patterns compared to other carboxylic acids.

- Bromination: The double bonds in unsaturated carboxylic acids can undergo bromination. This reaction is significant in synthetic organic chemistry, allowing for the introduction of bromine into various compounds .

- Esterification: It can react with alcohols to form esters through Fischer esterification, which requires an acid catalyst .

- Nucleophilic Substitution: The carboxylate ion formed from deprotonation can participate in nucleophilic acyl substitution reactions, leading to the formation of amides or other derivatives when reacted with appropriate nucleophiles .

Synthesis of 3-bromocyclobutane-1-carboxylic acid can be achieved through several methods:

- Bromination of Cyclobutane Derivatives: Starting from cyclobutane derivatives, bromination can be performed using bromine in an inert solvent under controlled conditions to yield 3-bromocyclobutane derivatives, which can then be converted to the carboxylic acid through oxidation or hydrolysis .

- Carboxylation Reactions: Cyclobutane derivatives can be subjected to carboxylation reactions using carbon dioxide in the presence of suitable catalysts or reagents, leading to the formation of the desired carboxylic acid .

- Chemical Transformations: As noted in previous studies, reactions involving intermediates like ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide can yield bicyclobutane structures that may further be transformed into 3-bromocyclobutane-1-carboxylic acid .

3-Bromocyclobutane-1-carboxylic acid has potential applications in various fields:

- Synthetic Chemistry: It serves as a building block in organic synthesis, particularly in constructing more complex molecules through various transformations.

- Material Science: Compounds like this may find use in developing new materials or polymers due to their unique structural properties.

- Pharmaceutical Development: Given its potential biological activity, it may serve as a precursor for drug development targeting specific biochemical pathways.

Interaction studies involving 3-bromocyclobutane-1-carboxylic acid are essential for understanding its reactivity and potential applications. Research into its interactions with nucleophiles and electrophiles can provide insights into its behavior in synthetic pathways and biological systems. For instance, studies on its reactivity with amines or alcohols could elucidate pathways for amide or ester formation .

Several compounds share structural similarities with 3-bromocyclobutane-1-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclobutanecarboxylic Acid | Saturated Carboxylic Acid | Lacks halogen substitution; simpler reactivity |

| 3-Chlorocyclobutane-1-carboxylic Acid | Halogenated Carboxylic Acid | Chlorine instead of bromine; different reactivity |

| 2-Bromocyclopropane-1-carboxylic Acid | Smaller Ring Structure | Smaller ring size; different strain and reactivity |

| 4-Bromobutanoic Acid | Linear Carboxylic Acid | Linear structure; different sterics and electronic effects |

The uniqueness of 3-bromocyclobutane-1-carboxylic acid lies in its specific cyclobutane framework combined with the bromine substitution, influencing its chemical behavior and potential applications significantly compared to these similar compounds.